![molecular formula C14H15FN4S B3905461 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone](/img/structure/B3905461.png)
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone
Overview
Description
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones are organic compounds that can be synthesized by the condensation reaction of semicarbazidine with some suitable aldehydes or ketones . They have been studied in recent years for their use in the treatment of many diseases due to their biological and pharmacological properties .
Synthesis Analysis
Thiosemicarbazones are synthesized from the reaction of the corresponding pyridine-3-carbaldehyde with thiosemicarbazide . The synthesis steps, purification, and characterization of thiosemicarbazone compounds were performed as given in the literature .Molecular Structure Analysis
The molecular structure of thiosemicarbazones has been confirmed by single crystal X-ray diffraction . In the solid state, these compounds exist in the E conformation about the N2-N3 bond . They also present the E conformation in solution, as evidenced by 1H NMR spectroscopy .Chemical Reactions Analysis
Thiosemicarbazones are known to possess various biological activities. They have been the subject of many studies in recent years due to their biological activities and pharmacological properties . They show activity against tuberculosis, leprosy, cancer, bacterial and viral infections, psoriasis, rheumatoid arthritis .Physical And Chemical Properties Analysis
Thiosemicarbazone derivatives have a global electronic absorption transition energy of about 3.351 eV . According to LSER calculations, polarizability-induction of electronic transitions of the investigated molecules is effective . The compound that does not have a methoxy group and contains a nitro group substituent has the highest forbidden energy range .Safety and Hazards
Future Directions
There are several future directions of research in the field of peptide synthesis using thiosemicarbazone derivatives. One area of research is the development of new protecting groups that are more efficient and selective. Another area of interest is the exploration of the biological and pharmacological properties of these compounds, as they have shown promising results in preliminary studies .
properties
IUPAC Name |
[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c1-9-7-11(8-17-18-14(16)20)10(2)19(9)13-5-3-12(15)4-6-13/h3-8H,1-2H3,(H3,16,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXPCFSRYYTGRJ-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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